(S)-tert-Butyl oxirane-2-carboxylate
Overview
Description
“(S)-tert-Butyl oxirane-2-carboxylate” is a chemical compound that has been studied for its kinetics and mechanism of ring-opening reaction when initiated by a tertiary amine . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
Synthesis Analysis
The synthesis of “this compound” involves a ring-opening reaction of oxirane by carboxylic acid . This reaction is usually catalyzed by tertiary amines to decrease the curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .Chemical Reactions Analysis
The chemical reactions involving “this compound” are a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane . These reactions are commonly used in the synthesis of pharmaceutical and natural products .Scientific Research Applications
Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring through intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis pathway highlights the versatility of oxirane-containing compounds in constructing complex heterocyclic structures Russian Journal of Organic Chemistry.
Formation of Cyclic Amino Acid Ester
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, demonstrating the compound's role in constructing bicyclic structures that could serve as intermediates in pharmaceutical synthesis. The study underscores the importance of oxirane compounds in facilitating lactonization reactions Synthesis and Molecular Structure of tert-Butyl.
Catalytic Epoxidation in Drug Synthesis
Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation for the synthesis of an epoxyketone, which is a critical synthetic intermediate of carfilzomib, a proteasome inhibitor used in cancer therapy. This research highlights the role of (S)-tert-Butyl oxirane-2-carboxylate derivatives in the synthesis of pharmacologically active compounds Chinese Chemical Letters.
Metal-Free Alkoxycarbonylation
Xie et al. (2019) described a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing the application of tert-butyl carbazate in synthesizing heterocyclic compounds with potential bioactivity Science China Chemistry.
Synthetic Building Blocks for Protease Inhibitors
Ghosh, Cárdenas, and Brindisi (2017) discussed enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, illustrating its utility as a building block for novel protease inhibitors, highlighting the compound's significance in developing therapeutic agents Tetrahedron letters.
Mechanism of Action
Target of Action
The primary target of the compound (S)-tert-Butyl oxirane-2-carboxylate is the oxirane ring . This compound is involved in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
Mode of Action
The this compound interacts with its targets through a series of parallel consecutive stages. The first stage involves the quaternization of a tertiary amine by activated oxirane. The second stage involves the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the ring-opening reactions of oxiranes. This pathway leads to the formation of β-hydroxypropyl ester . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is important in the synthesis of various products, including pharmaceuticals and natural products .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the kinetic parameters of β-hydroxypropyl ester formation were established at the temperature range 323–353 K . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
The (S)-tert-Butyl oxirane-2-carboxylate is involved in amine-catalyzed ring-opening reactions of oxiranes with carboxylic acids . This reaction involves a series of parallel consecutive stages, including the quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates are subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions .
Properties
IUPAC Name |
tert-butyl (2S)-oxirane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMUWXOAMOYDT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200643-77-2 | |
Record name | (S)-tert-butyl oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.